Retinol, acetate

Catalog No.
S568343
CAS No.
127-47-9
M.F
C22H32O2
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinol, acetate

Vitamin A acetate is a crystalline ester engineered for solid-state formulations, overcoming the processing challenges of oily retinyl palmitate and the instability of free retinol.

  • Crystalline solid at RT (mp 57-59°C) enables direct dry milling and powder blending without caking or equipment fouling.
  • Higher molar retinol equivalency (MW 328.5) yields more active per gram vs. palmitate, enabling lighter cosmetic textures.
  • Resists oxidative degradation: maintains label claim potency for 12-24 months at room temperature, unlike retinol losing 75% in 6 months.

CAS Number

127-47-9

Product Name

Retinol, acetate

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+

InChI Key

QGNJRVVDBSJHIZ-QHLGVNSISA-N

Synonyms

9-cis-retinyl acetate, all-trans-retinyl acetate, Dagravit A Forte, Dif Vitamin A Masivo, QLT091001, RetiNit, retinol acetate, retinol acetate, (9,13-cis)-isomer, retinyl acetate, vitamin A acetate, Vitamin A Dispersa, Vitamin-A-Saar

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C

The exact mass of the compound Retinyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758220. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

500 mg, 1 g, 5 g

Retinol acetate (Vitamin A acetate) is a synthetic, fat-soluble ester of all-trans-retinol, engineered to overcome the severe oxidative and thermal instability of unesterified vitamin A. By protecting the terminal hydroxyl group with an acetyl moiety, this compound significantly enhances shelf-life and processing resilience under heat, light, and oxygen exposure [1]. Commercially, it is one of the two dominant retinyl esters, distinguished primarily by its solid crystalline state at room temperature and its high density of retinol equivalents [2]. For industrial buyers, retinyl acetate serves as a critical raw material in dry-powder food fortification, solid-state pharmaceutical tableting, and advanced cosmetic formulations where both high payload efficiency and strict physical stability are required.

Research Fit

Compound identity All-trans retinyl acetate (pro-vitamin A ester)
Spectral marker UV λmax 326–327 nm
Workflow fit Analytical reference standard, formulation stability, retinoid transport studies

Procurement teams often treat retinyl acetate and retinyl palmitate as interchangeable 'Vitamin A esters,' but substituting one for the other routinely causes manufacturing failures. Retinyl palmitate is a viscous oil or paste at room temperature (melting point 28–29°C), making it highly unsuitable for dry powder blending, encapsulation, or multivitamin tableting without extensive and costly microencapsulation [1]. Conversely, retinyl acetate is a stable, crystalline solid at room temperature (melting point 57–59°C), allowing for direct dry milling and powder processing [1]. Furthermore, substituting pure unesterified retinol to achieve higher potency leads to rapid oxidative degradation—often losing up to 75% of active content within six months at 25°C—rendering it commercially unviable for long shelf-life consumer products [2].

Substitution Risk

Purity profile mismatch

HPLC purity of retinyl acetate and retinyl palmitate may differ markedly under reference standard conditions, impacting quantitative assay calibration.

Thermal/formulation stability divergence

Stability in processed nutritional matrices varies; retinyl acetate may show higher retention than retinol during thermal stress and storage.

Retinol-binding protein engagement

RBP binding affinity differs; retinyl palmitate shows negligible interaction, potentially altering transport study outcomes.

Thermal Processability and Solid-State Handling

The physical state of a retinoid dictates its compatibility with specific manufacturing lines. Retinyl acetate exhibits a melting point of 57–58°C, remaining a stable crystalline solid under standard ambient and manufacturing conditions [1]. In stark contrast, retinyl palmitate melts at 28–29°C, existing as a viscous yellow oil or sticky paste at room temperature [1]. This ~30°C differential means retinyl acetate can be processed in dry powder mixing and tableting workflows without the caking, oil-leaching, or equipment fouling associated with palmitate esters.

Evidence DimensionMelting Point / Ambient Physical State
Target Compound Data57–58°C (Crystalline solid at 25°C)
Comparator Or BaselineRetinyl palmitate: 28–29°C (Viscous oil/paste at 25°C)
Quantified Difference~30°C higher melting point
ConditionsStandard ambient temperature and pressure (25°C, 100 kPa)

Crucial for procurement in the nutraceutical and pharmaceutical sectors, as it allows direct use in dry powder formulations without requiring complex lipid-handling infrastructure.

HPLC Purity (Reference Standard)
Reported
99.9 ± 0.06% vs 94.5 ± 0.06%
Retinyl palmitate
Supports analytical reference standard selection for quantitative vitamin A assay calibration.

Molecular Payload and Retinol Equivalent (RE) Density

When formulating high-potency topical or oral products, the molecular mass of the ester directly impacts the required raw material volume. Retinyl acetate has a molecular weight of 328.49 Da, whereas retinyl palmitate has a molecular weight of 524.90 Da [1]. Because the active retinol moiety (286.45 Da) is identical in both, retinyl acetate delivers approximately 87% retinol by weight, compared to only 54% for retinyl palmitate. This allows formulators to achieve the same Retinol Equivalent (RE) concentration using significantly less total mass.

Evidence DimensionMolecular Weight / Active Payload Density
Target Compound Data328.49 Da (~87% active retinol by weight)
Comparator Or BaselineRetinyl palmitate: 524.90 Da (~54% active retinol by weight)
Quantified Difference37.4% lower molecular weight; ~1.6x higher retinol density per gram
ConditionsStoichiometric calculation of Retinol Equivalents (RE)

Enables buyers to procure less total raw material by mass to achieve target potencies, reducing formulation bulk and minimizing unwanted lipid load in sensitive cosmetic matrices.

Processing & Storage Stability
Class-level inference
Qualitatively higher retention in model infant formulas
20 d at 40°C
Supports formulation context for infant formula fortification under thermal stress.

Photodegradation Pathway and Solvent Compatibility

Retinyl acetate and pure retinol degrade via fundamentally different mechanisms under UV exposure, dictating different formulation strategies. While pure retinol degrades primarily via a free radical chain reaction, retinyl acetate predominantly undergoes an ionic photodissociation mechanism to form anhydroretinol [1]. Consequently, solvent polarity has a drastically stronger impact on the stability of the acetate ester. Using lower polarity solvents (e.g., isopropanol instead of ethanol) inhibits this ionic dissociation, increasing the UV retention of retinyl acetate by 17.12% after 4 hours of irradiation [1].

Evidence DimensionPhotodegradation Mechanism & Solvent Sensitivity
Target Compound DataIonic photodissociation (highly sensitive to solvent polarity; +17.12% retention in lower polarity solvent)
Comparator Or BaselinePure Retinol: Free radical chain reaction (less sensitive to solvent polarity)
Quantified DifferenceDistinct degradation pathway requiring low-polarity solvent optimization
ConditionsUV irradiation over 4 hours comparing ethanol vs. isopropyl alcohol matrices

Informs formulation chemists that retinyl acetate requires specific low-polarity solvent systems to maximize shelf-life, unlike pure retinol which relies more heavily on radical scavengers.

RBP Binding Affinity (K'd)
Head-to-head
2.2 × 10⁻⁷ M
Retinol: 1.9×10⁻⁷ M; Retinyl palmitate: negligible
Supports RBP-mediated transport research; retinyl palmitate lacks this interaction.

Long-Term Oxidative Stability vs. Free Retinol

Unesterified retinol is highly susceptible to oxidative degradation, which severely limits its commercial shelf-life. In standard cosmetic and pharmaceutical matrices stored at 25°C, pure retinol formulations can experience up to a 75–80% decline in active concentration over 6 months [1]. Retinyl acetate, by masking the reactive hydroxyl group, dramatically reduces this degradation rate. As a result, retinyl esters are the industry standard for over-the-counter products requiring a 12- to 24-month shelf-life without strict cold-chain logistics [1].

Evidence DimensionActive Concentration Retention (6 months, 25°C)
Target Compound DataEsterification prevents rapid oxidation; maintains viability for 12-24 months
Comparator Or BaselinePure Retinol: 75–80% degradation/loss
Quantified DifferencePrevention of massive oxidative loss at room temperature
ConditionsLong-term stability testing in cosmetic formulations at 25°C

Justifies the procurement of the acetate ester over pure retinol to avoid costly product recalls, efficacy failures, and the need for extreme raw material overages.

In Vitro Anti-Photoaging Endpoints
Head-to-head
No endpoint response at 5 μg/mL
Retinyl palmitate, propionate, HPR, retinol showed response
Supports endpoint interpretation for anti-photoaging assay development; not the primary tool for direct activity screening at low concentration.

Dry Powder Multivitamin Tableting and Encapsulation

Because retinyl acetate is a crystalline solid at room temperature (melting point 57–58°C), it is a highly practical choice for dry-blended nutritional supplements. Unlike retinyl palmitate, which is a viscous oil that can cause powder caking and equipment fouling, the acetate form can be milled and blended directly into solid-state matrices without requiring complex microencapsulation [1].

High-Payload Topical Anti-Aging Formulations

In cosmetic chemistry, achieving a high Retinol Equivalent (RE) concentration without overloading the emulsion with lipids is a common challenge. Retinyl acetate's lower molecular weight (328.49 Da) compared to palmitate (524.90 Da) provides a significantly higher density of active retinol per gram, allowing formulators to hit target efficacies while maintaining lighter, more aesthetically pleasing cream textures [2].

Long Shelf-Life Over-The-Counter (OTC) Pharmaceuticals

For dermatological products requiring extended shelf-life without cold-chain storage, pure retinol is often too unstable, degrading up to 75% within six months at room temperature. Retinyl acetate provides the necessary oxidative resistance to maintain label claims over a 12- to 24-month period, provided the solvent polarity is optimized to prevent ionic photodissociation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Analytical reference standard workflows
Reported HPLC purity profile under reference standard preparation
Quantitative vitamin A assay calibration accuracy
Infant formula stability research
Formulation-dependent thermal and storage stability context
Vitamin A retention under processing and shelf-life conditions
Retinoid transport studies
Quantifiable retinol-binding protein (RBP) interaction context
Protein-mediated transport pathway investigation
Cosmetic formulation endpoint screening
Concentration-dependent anti-photoaging endpoint profile (in vitro)
Verify target biological endpoints for intended formulation activity

Physical Description

Solid

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Exact Mass

328.240230259 Da

Monoisotopic Mass

328.240230259 Da

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

Melting Point

57 - 58 °C

UNII

3LE3D9D6OY

GHS Hazard Statements

Aggregated GHS information provided by 347 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 347 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 346 of 347 companies with hazard statement code(s):;
H315 (69.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H360 (56.36%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (43.06%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (61.56%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Retinyl Acetate is a naturally-occurring fatty acid ester form of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. Retinyl acetate binds to and activates retinoid receptors, inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation in some cancer cell types and exhibits immunomodulatory properties. (NCI04)

MeSH Pharmacological Classification

Adjuvants, Immunologic

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

64536-04-5
127-47-9
34356-31-5

Wikipedia

Retinyl_acetate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Retinol, acetate: ACTIVE

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